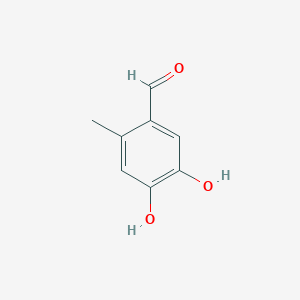
2-Cyclohexylanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylanisole, also known as 1-Cyclohexyl-2-methoxybenzene, is an organic compound with the molecular formula C13H18O. It is a derivative of anisole where the methoxy group is substituted at the ortho position with a cyclohexyl group. This compound is known for its applications in various fields, including perfumery and as a precursor in the synthesis of other chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyclohexylanisole can be synthesized through the alkylation of anisole with cyclohexene. This reaction is typically carried out in the presence of solid acid catalysts such as cesium-modified heteropoly acid on K-10 acidic montmorillonite clay. The reaction conditions include a temperature of around 105°C and a reaction time of approximately 3 hours, resulting in a high conversion rate of cyclohexene to this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and ensure the efficient production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexylanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to cyclohexylmethoxybenzene.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Cyclohexylmethoxybenzoic acid.
Reduction: Cyclohexylmethoxybenzene.
Substitution: Bromocyclohexylanisole, nitrocyclohexylanisole
Applications De Recherche Scientifique
2-Cyclohexylanisole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of catalytic hydrodeoxygenation and other catalytic processes.
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Cyclohexylanisole involves its interaction with various molecular targets and pathways. For instance, in catalytic hydrodeoxygenation, it undergoes hydrogenolysis and demethoxylation, leading to the formation of cyclohexane carbocations. These carbocations can further react to form condensed-ring products or cycloalkanes. The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts .
Comparaison Avec Des Composés Similaires
Anisole: 2-Cyclohexylanisole is structurally similar to anisole but with a cyclohexyl group substitution.
Cyclohexanol: Both compounds contain a cyclohexyl group, but this compound has an additional methoxy group on the benzene ring.
Cyclohexylbenzene: Similar in structure but lacks the methoxy group present in this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of aromatic and cyclohexyl groups makes it valuable in various chemical reactions and applications .
Propriétés
Numéro CAS |
2206-48-6 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-cyclohexyl-2-methoxybenzene |
InChI |
InChI=1S/C13H18O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
Clé InChI |
CMMWEZJMZPQGJL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


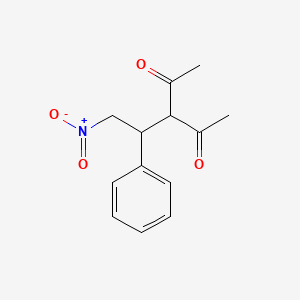
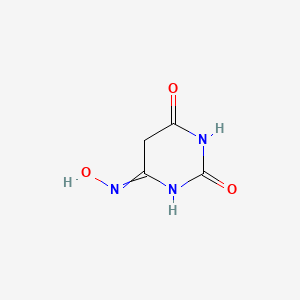
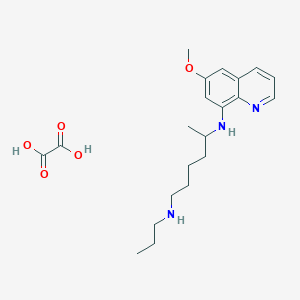
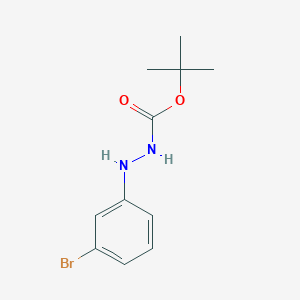
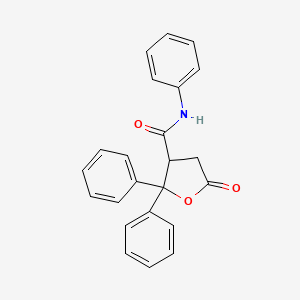
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
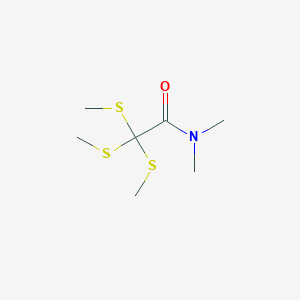
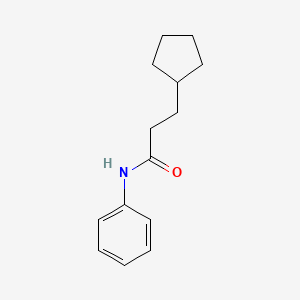
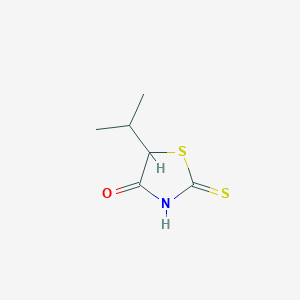
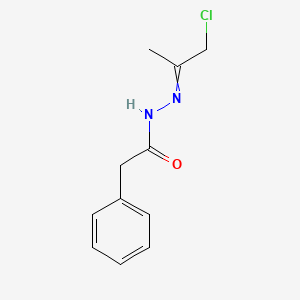
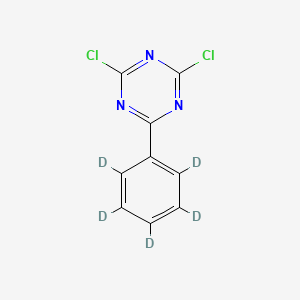

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
